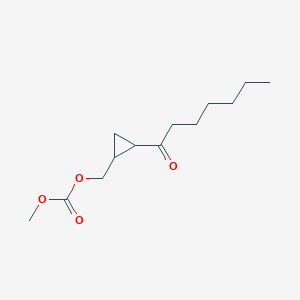
(2-Heptanoylcyclopropyl)methyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Heptanoylcyclopropyl)methyl methyl carbonate is an organic compound characterized by a cyclopropyl ring substituted with a heptanoyl group and a methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl methyl carbonate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbenoid reagent. The heptanoyl group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst. Finally, the methyl carbonate group can be added through a transesterification reaction involving methyl chloroformate and a suitable alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and acylation steps, as well as the employment of more efficient catalysts and solvents to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Heptanoylcyclopropyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Heptanoylcyclopropyl)methyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Heptanoylcyclopropyl)methyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Heptanoylcyclopropyl)methyl ethyl carbonate
- (2-Heptanoylcyclopropyl)methyl propyl carbonate
- (2-Heptanoylcyclopropyl)methyl butyl carbonate
Uniqueness
(2-Heptanoylcyclopropyl)methyl methyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets .
Propriétés
Numéro CAS |
90075-12-0 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(2-heptanoylcyclopropyl)methyl methyl carbonate |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-12(14)11-8-10(11)9-17-13(15)16-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
NNKZIKZDBJOQHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1CC1COC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


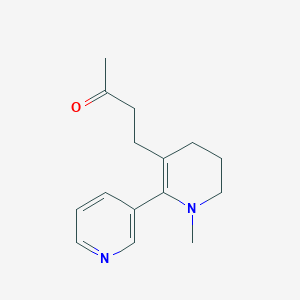
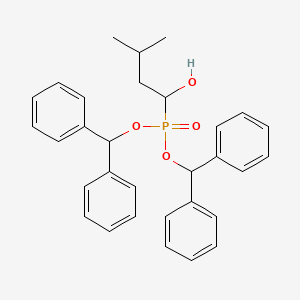
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

oxophosphanium](/img/structure/B14379739.png)

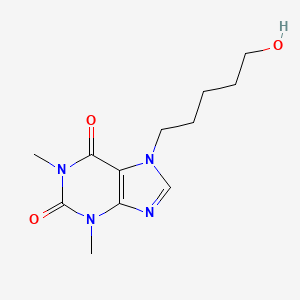
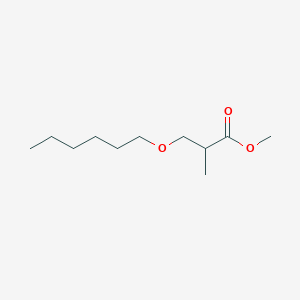
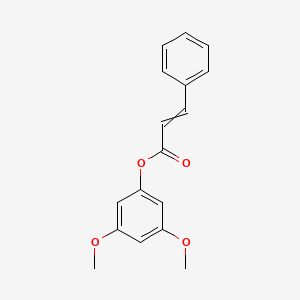
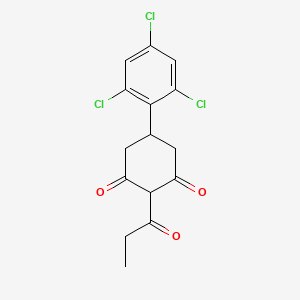
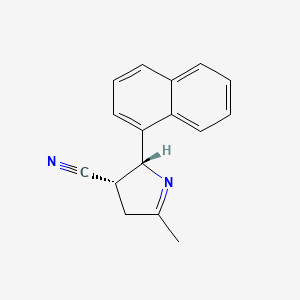


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
